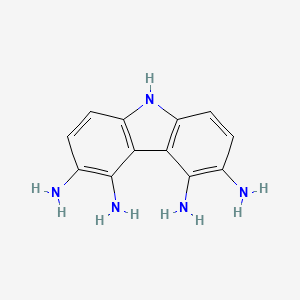

9H-Carbazole-3,4,5,6-tetramine

Description

Structure

3D Structure

Properties

CAS No. |

866359-94-6 |

|---|---|

Molecular Formula |

C12H13N5 |

Molecular Weight |

227.27 g/mol |

IUPAC Name |

9H-carbazole-3,4,5,6-tetramine |

InChI |

InChI=1S/C12H13N5/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4,17H,13-16H2 |

InChI Key |

NMMBTMCESFXYCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(N2)C=CC(=C3N)N)C(=C1N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 9h Carbazole 3,4,5,6 Tetramine and Analogs

Precursor Synthesis and Scaffold Construction Approaches

The construction of the core carbazole (B46965) scaffold is the initial critical step. Various methods have been developed for this purpose, often involving cyclization reactions of appropriately substituted precursors.

Achieving a specific tetramine (B166960) substitution pattern necessitates precise control over the regioselectivity of amination reactions. While direct multiple aminations on a pre-formed carbazole are challenging due to the directing effects of the existing amine groups, several strategies can be envisioned based on established methodologies for functionalizing carbazoles.

One potential approach involves the sequential introduction of nitro groups, which can subsequently be reduced to amines. The regioselectivity of nitration on the carbazole ring is influenced by the reaction conditions and the presence of other substituents. Stepwise nitration, followed by reduction, could theoretically lead to the desired tetrasubstituted pattern, although this would likely involve a complex series of protection and deprotection steps to control the regiochemistry.

Another avenue explores directed C-H amination reactions. While not yet applied to achieve a tetramine configuration on carbazole, advancements in this field offer potential for future applications. These reactions often utilize a directing group to guide the amination to a specific position on the aromatic ring.

Given the challenges of direct regioselective amination, multi-step synthetic routes starting from highly functionalized precursors are more plausible. A hypothetical route could commence with a polysubstituted benzene (B151609) or aniline (B41778) derivative, which is then elaborated to form the carbazole scaffold with the amine functionalities or their precursors already in place.

For instance, a strategy could involve the synthesis of a suitably substituted 2-aminobiphenyl (B1664054) precursor, which can then undergo intramolecular cyclization to form the carbazole ring. The challenge lies in the synthesis of the biphenyl (B1667301) precursor with the required four amino or nitro groups at the correct positions.

Advanced Coupling and Functionalization Reactions for Amine Integration

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of aminated carbazoles.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. organic-chemistry.orgdoi.org These reactions could be employed to introduce amine groups onto a pre-functionalized carbazole core, for example, a tetrahalogenated carbazole. The sequential and selective displacement of halogens with amines would be a key challenge in such an approach.

The table below summarizes some transition metal-catalyzed reactions relevant to carbazole synthesis.

| Reaction Name | Catalyst | Reactants | Product | Reference |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide/triflate, Amine | Aryl amine | doi.org |

| Ullmann Condensation | Copper | Aryl halide, Amine | Aryl amine | nih.gov |

This table presents generalized information on reactions that could be adapted for the synthesis of aminated carbazoles.

Oxidative cyclization of diarylamines is a common and effective method for constructing the carbazole skeleton. beilstein-journals.orgacs.org This strategy could be adapted for the synthesis of 9H-Carbazole-3,4,5,6-tetramine by starting with a suitably substituted diarylamine precursor. For example, the synthesis of a 2,3,4,5-tetraaminodiphenylamine followed by an intramolecular oxidative C-N bond formation could, in principle, yield the target molecule.

Palladium-catalyzed oxidative cyclization has been shown to be a powerful tool in this context. doi.org The reaction proceeds via a C-H activation mechanism, leading to the formation of the central pyrrole (B145914) ring of the carbazole.

Annulation strategies, where a new ring is fused onto an existing aromatic system, also offer a potential route. For instance, a [3+2] heteroannulation strategy has been described for the synthesis of tri- and tetracyclic carbazoles and could potentially be adapted for the synthesis of highly substituted derivatives. acs.org

Post-Synthetic Modification and Derivatization of this compound

Once this compound is synthesized, its four primary amino groups offer numerous possibilities for post-synthetic modification and derivatization. These modifications can be used to tune the electronic and physical properties of the molecule for various applications.

The amino groups can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Schiff base formation: Condensation with aldehydes or ketones.

Diazotization: Conversion of the amino groups to diazonium salts, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction).

These derivatizations would allow for the creation of a library of novel carbazole-based compounds with potentially interesting properties for materials science and medicinal chemistry.

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of this compound—both the pyrrolic nitrogen at the 9-position and the exocyclic primary amines—serve as nucleophilic sites for alkylation and arylation. These reactions are fundamental for tuning the solubility, electronic properties, and steric profile of the molecule.

N-Alkylation: The alkylation of the carbazole nitrogen at the 9-position is a common strategy to enhance solubility in organic solvents and to introduce functional handles. This reaction is typically achieved by deprotonating the N-H group with a base, followed by nucleophilic substitution with an alkyl halide. Microwave-assisted methods have been shown to accelerate this process significantly. researchgate.net For the primary amino groups at positions 3, 4, 5, and 6, direct N-alkylation can be performed using alkyl halides. However, achieving selectivity (mono-, di-, tri-, or tetra-alkylation) can be challenging and often results in a mixture of products. nih.gov The choice of base, solvent, and reaction temperature is critical in controlling the degree of alkylation. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, which could be applicable to aminocarbazoles, offering a greener alternative that produces water as the only byproduct. nih.gov

N-Arylation: The introduction of aryl groups can dramatically alter the optoelectronic properties of the carbazole core. The Ullmann condensation and the Buchwald-Hartwig amination are the premier methods for C-N bond formation. wikipedia.orgresearchgate.net In the context of a pre-existing tetramine, these reactions can be used to append additional aryl moieties to the exocyclic amino groups. The Ullmann reaction typically requires copper catalysts at high temperatures, while the palladium-catalyzed Buchwald-Hartwig reaction proceeds under milder conditions with a broader substrate scope. wikipedia.orgacsgcipr.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the Buchwald-Hartwig coupling. acs.orglibretexts.org Copper-catalyzed N-arylation of heterocycles using arylboronic acids under base-free conditions at room temperature presents a milder alternative. organic-chemistry.org

| Reaction Type | Substrate | Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Carbazole | Alkyl halide, K₂CO₃, Microwave irradiation | 9-Alkylcarbazole | Rapid reaction times, high yields. | researchgate.net |

| N-Arylation (Ullmann) | Carbazole | Aryl iodide, CuI, 1,10-phenanthroline, KOH, DME/H₂O, 95 °C | 9-Arylcarbazole | Cost-effective copper catalyst. | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Amine | Aryl halide, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOᵗBu) | N-Aryl Amine | Mild conditions, broad scope, high functional group tolerance. | wikipedia.orgacsgcipr.org |

| N-Arylation | N-H Heterocycle | Arylboronic acid, Cu₂O, Methanol (B129727), RT | N-Aryl Heterocycle | Base-free, room temperature conditions. | organic-chemistry.org |

Formation of Imine and Amide Linkages via Amine Functionality

The primary amine groups of this compound are readily converted into imines and amides, providing robust linkages for constructing larger, more complex architectures such as polymers and macrocycles.

Imine Formation: The condensation of amines with aldehydes or ketones to form imines (Schiff bases) is a reversible reaction that is typically driven to completion by removing water. nih.gov This reaction can be used to link the carbazole tetramine core to other molecular units bearing carbonyl groups. The resulting imine bond is dynamic and can be useful in the context of self-healing materials or dynamic combinatorial chemistry. The reaction can be catalyzed by acids or, in some cases, simply by heating. nih.govcnr.it For example, 3-amino-9-ethylcarbazole (B89807) can be condensed with various aldehyde derivatives by refluxing in ethanol (B145695) with a base like Na₂CO₃ to yield the corresponding imines. cnr.it

Amide Formation: Amide bonds are significantly more stable than imine bonds and are prevalent in a vast range of functional materials and biologically active molecules. Amides are typically synthesized by reacting the primary amino groups of the carbazole with carboxylic acids or, more commonly, with more reactive acylating agents like acyl chlorides or anhydrides. youtube.comkhanacademy.org When using a carboxylic acid directly, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often required to facilitate the reaction. nih.gov The use of acyl halides is often simpler, though it may require a non-nucleophilic base to scavenge the HCl byproduct. khanacademy.org This strategy allows for the introduction of a wide variety of functional groups onto the carbazole core.

| Linkage | Reagents | Typical Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Imine (Schiff Base) | Aldehyde or Ketone | Reflux in a suitable solvent (e.g., ethanol), often with acid or base catalyst. | Carbazolyl-imine | Reversible reaction, forms dynamic C=N bond. | nih.govcnr.it |

| Amide | Acyl Chloride | Anhydrous solvent, often with a non-nucleophilic base (e.g., pyridine). | Carbazolyl-amide | High-yielding, forms stable C(O)-N bond. | khanacademy.org |

| Amide | Carboxylic Acid | Coupling agent (e.g., DCC, BOP) or high temperatures. | Carbazolyl-amide | Avoids use of acyl halides. | nih.gov |

| Amide | Ester | Acid or base catalysis, often with heat. | Carbazolyl-amide | Useful for less reactive amines. | youtube.com |

Diversification through Palladium-Catalyzed Cross-Coupling Reactions at Aminated Positions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. wikipedia.org While often used to synthesize aminocarbazoles from their halogenated precursors, this reaction can also be employed to further functionalize a poly-aminated carbazole. The primary amine groups of this compound can act as nucleophiles in a subsequent Buchwald-Hartwig reaction with a different aryl halide. This allows the carbazole tetramine to be used as a multifunctional building block, enabling the synthesis of complex dendrimers or polymers.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govyoutube.com The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Sterically hindered biarylphosphine ligands have been instrumental in improving the efficiency and scope of this transformation. acs.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.orgnih.gov |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos), Josiphos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | wikipedia.orgacs.org |

| Base | NaOᵗBu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine nucleophile to form the active amido species. | libretexts.org |

| Substrates | Aryl/heteroaryl halides or triflates; Primary or secondary amines | Coupling partners for C-N bond formation. | acsgcipr.org |

Comparative Analysis of Synthetic Efficiency and Selectivity in Carbazole Tetramine Preparation

The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning to control regioselectivity and maximize efficiency. The primary challenge lies in the controlled introduction of four amino groups onto the carbazole core.

Classical methods for carbazole synthesis, such as the Fischer-Borsche, Graebe-Ullmann, or Cadogan-Sundberg cyclizations, often require harsh conditions (e.g., high temperatures) and may have limited functional group tolerance. nih.gov More contemporary approaches frequently rely on transition-metal-catalyzed reactions, which offer milder conditions and greater control. nih.govnih.gov

One common strategy for introducing amine groups is the nitration of the carbazole ring followed by reduction. However, controlling the regioselectivity of nitration to achieve the 3,4,5,6-tetranitro substitution pattern would be exceptionally difficult due to the directing effects of the existing nitro groups, likely leading to a mixture of isomers and low yields.

A more plausible and modern approach would involve palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) on a pre-functionalized carbazole, such as 3,4,5,6-tetrahalocarbazole. This method offers high efficiency and functional group tolerance. wikipedia.org The direct, palladium-catalyzed C-H amination of the carbazole core is another advanced strategy that avoids the need for pre-halogenation, representing a more atom-economical route. nih.gov For instance, the synthesis of C4-aminated carbazoles has been achieved through a tandem C-H amination and arylation sequence. acs.org

Selectivity is a major consideration. In poly-functionalization reactions, the first substituent introduced will influence the position of subsequent additions. In palladium-catalyzed reactions, the choice of ligand and catalyst system can be tuned to favor specific isomers. nih.govnih.gov For example, the use of bidentate ligands like XantPhos can favor the formation of monocarbonylated products over double-carbonylated ones in aminocarbonylation reactions. nih.gov Similarly, intramolecular C-H amination reactions using visible light or rhodium catalysts provide efficient and selective routes to the carbazole core itself from substituted biphenyl precursors. nih.govresearchgate.net

| Method | General Approach | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Nitration & Reduction | Electrophilic nitration followed by reduction (e.g., with SnCl₂ or H₂/Pd). | Uses readily available reagents. | Poor regioselectivity for polysubstitution, harsh conditions, potential for over-reduction. | N/A |

| Buchwald-Hartwig Amination | Pd-catalyzed coupling of a polyhalocarbazole with an ammonia (B1221849) equivalent. | High yields, excellent functional group tolerance, mild conditions, good control. | Requires synthesis of a polyhalogenated precursor; expensive catalysts and ligands. | wikipedia.orgacsgcipr.org |

| Intramolecular C-H Amination (e.g., Cadogan) | Cyclization of biarylnitrenes. | Direct formation of the carbazole ring. | Often requires high temperatures or hazardous azide (B81097) precursors. | nih.gov |

| Visible-Light Induced C-H Amination | Photocatalytic cyclization of 2-azidobiphenyls. | Very mild conditions, "green" (uses light), high efficiency, N₂ is the only byproduct. | Requires synthesis of specific azide precursors. | rsc.org |

Theoretical and Computational Investigations of 9h Carbazole 3,4,5,6 Tetramine

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of π-conjugated systems like 9H-Carbazole-3,4,5,6-tetramine. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they dictate the molecule's electronic and optical properties. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. nih.govrsc.org

The introduction of four strong electron-donating amino (-NH₂) groups is expected to significantly raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the parent carbazole (B46965) molecule. This reduction in the energy gap suggests that this compound would be more reactive and its absorption spectrum would be red-shifted. iaamonline.org

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state electronic structure and equilibrium geometry of molecules. jnsam.comresearchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. rsc.org

The optimization process minimizes the total energy of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the carbazole core and the orientation of the four amino substituents. The steric hindrance and potential for intramolecular hydrogen bonding between adjacent amino groups (e.g., at positions 3 and 4) would be critical factors influencing the final optimized geometry.

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. researchgate.netrsc.org TD-DFT calculations are performed on the DFT-optimized ground state geometry to compute the vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic spectrum. iaamonline.org This method also provides information about the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer) and the oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org For this compound, TD-DFT would predict how the electron density shifts from the ground state to various excited states, offering insights into its photophysical properties. rsc.org

| Property | Computational Method | Predicted Outcome for this compound (Hypothetical) |

| Ground State Geometry | DFT (e.g., B3LYP/6-31G*) | Optimized bond lengths, angles, and dihedral angles. |

| HOMO Energy | DFT | Relatively high energy level due to electron-donating amino groups. |

| LUMO Energy | DFT | Lowered energy relative to vacuum. |

| HOMO-LUMO Gap (ΔEH-L) | DFT | Significantly smaller than unsubstituted carbazole. |

| Electronic Absorption (λmax) | TD-DFT | Red-shifted compared to carbazole, likely in the visible region. |

Analysis of Aromaticity and Electron Density Distribution within the Carbazole Core

The carbazole nucleus is an aromatic tricyclic system composed of two benzene (B151609) rings fused to a central five-membered pyrrole (B145914) ring. wikipedia.org Computational studies using methods like the Nucleus-Independent Chemical Shift (NICS) tensor have shown that the aromaticity is not uniform across the structure. The six-membered benzene rings exhibit strong aromatic character, while the five-membered heterocyclic ring has significantly reduced aromaticity. rsc.orgnih.gov This feature results in a partial break in conjugation across the nitrogen atom. rsc.org

Conformational Analysis and Intramolecular Interactions of Tetramine (B166960) Moieties

The four amino (-NH₂) groups attached to the carbazole core are not static; they can rotate around their C-N bonds. A conformational analysis, typically performed using DFT, would be necessary to identify the most stable arrangement (conformer) of these groups. The potential energy surface would be scanned by systematically rotating the dihedral angles of the amino groups to locate the global energy minimum.

A key feature of the 3,4,5,6-tetramine substitution pattern is the presence of adjacent amino groups. This proximity creates the possibility of intramolecular hydrogen bonding (N-H···N) between neighboring moieties. Such interactions would significantly influence the preferred conformation, likely locking the amino groups into a more planar and rigid orientation relative to the carbazole ring. This rigidity can, in turn, affect the molecule's photophysical properties and how it packs in the solid state.

Prediction of Spectroscopic Signatures and Photophysical Pathways

Computational chemistry provides invaluable tools for predicting spectroscopic properties before a compound is synthesized. As mentioned, TD-DFT is highly effective for predicting UV-visible absorption spectra. iaamonline.org For this compound, the strong electron-donating nature of the four amino groups would be expected to cause a significant bathochromic (red) shift in the main absorption bands (π→π* transitions) compared to unsubstituted carbazole, pushing the absorption well into the visible range. iaamonline.org

Beyond absorption, TD-DFT can also be used to model photophysical decay pathways. By optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy, which corresponds to fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. The calculations can also provide insights into the likelihood of radiative (fluorescence) versus non-radiative decay pathways, allowing for a prediction of the molecule's quantum yield of fluorescence.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational models are crucial for predicting the chemical reactivity of a molecule. The frontier molecular orbitals (HOMO and LUMO) themselves are key indicators of reactivity. The high-energy HOMO of this compound suggests it would be an excellent electron donor and susceptible to electrophilic attack. The distribution of HOMO and LUMO across the molecule can pinpoint the specific atoms most likely to be involved in such reactions.

Furthermore, the MEP map identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack, respectively. rsc.org For this compound, the most negative potential would likely be distributed across the π-system and the nitrogen atoms of the amino groups, confirming these as nucleophilic centers.

DFT can also be used to model entire reaction mechanisms. For instance, if this compound were used as a monomer in a polymerization reaction, DFT could be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction's feasibility and kinetics.

Advanced Spectroscopic and Electrochemical Characterization in Research Contexts

Spectroscopic Probes for Electronic Transitions and Vibrational Modes

Spectroscopy provides a powerful lens through which the fundamental photophysical properties of carbazole (B46965) derivatives can be examined. By probing the interaction of these molecules with electromagnetic radiation, researchers can determine key parameters such as electronic band gaps, emission efficiencies, and the nature of chemical bonds.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For carbazole derivatives, the UV-Vis spectrum typically reveals intense absorption bands corresponding to π-π* and n-π* transitions. libretexts.orgresearchgate.net These transitions arise from the excitation of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. The position and intensity of these absorption maxima (λmax) are highly sensitive to the molecular structure, conjugation length, and the presence of donor or acceptor groups. researchgate.net

The onset of the absorption band in the long-wavelength region is particularly important as it allows for the estimation of the optical band gap (Eg). This is a critical parameter for materials used in optoelectronic devices. For instance, studies on various carbazole derivatives show characteristic absorption patterns that are analyzed to calculate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. epstem.netnih.gov The spectra of unsaturated ketones and benzene (B151609), for example, show strong π→π∗ absorptions, while weaker n→π∗ absorptions can also be detected. libretexts.org In carbazole-based compounds, absorption bands in the visible region (above 400 nm) can often be attributed to intramolecular charge transfer (ICT) phenomena. researchgate.net

Table 1: UV-Vis Absorption Data for Select Carbazole Derivatives This table presents data for related carbazole compounds to illustrate the typical results obtained from UV-Vis spectroscopy.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | 293, 322, 336 | researchgate.net |

| 9-p-tolyl-9H-carbazole-3-carbaldehyde | DMF | Not Specified | nih.gov |

| Various Carbazole-based Dyes | THF | ~325-345 and >400 | researchgate.net |

Photoluminescence (PL) spectroscopy is employed to study the emissive properties of molecules after they have absorbed light. Many carbazole derivatives are known for their efficient fluorescence, often in the blue and green spectral regions, making them valuable as materials for organic light-emitting diodes (OLEDs). iieta.orgarabjchem.org PL spectra provide information on the emission wavelength, which relates to the energy difference between the excited state and the ground state, and the intensity of the emission.

A crucial parameter derived from PL studies is the photoluminescence quantum yield (PLQY or ΦF), which quantifies the efficiency of the emission process (the ratio of photons emitted to photons absorbed). High quantum yields are desirable for applications in lighting and displays. arabjchem.org For example, N-hexyl-carbazole azomethine was found to have a maximum quantum yield of 19.9% in a DMF solvent. arabjchem.org The emission characteristics, including color and efficiency, can be finely tuned by modifying the chemical structure of the carbazole derivative. arabjchem.org In some advanced materials, such as those exhibiting thermally activated delayed fluorescence (TADF), a high fluorescence efficiency is achieved through efficient reverse intersystem crossing from a triplet state to a singlet state. rsc.org

Table 2: Photoluminescence Data for Select Carbazole Derivatives This table includes data for related carbazole compounds to demonstrate typical emission characteristics.

| Compound | Solvent | Excitation (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) | Reference |

| N-hexyl-carbazole azomethine | DMF | 420 | Green Emission | 19.9% | arabjchem.org |

| Poly(azomethine) with Carbazole (P-P-CHA) | DMF | 320 | Blue Emission | 18% | arabjchem.org |

| 2-(9H-carbazol-9-yl)-thianthrene-5,5,10,10-tetraoxide | Not Specified | Not Specified | Not Specified | 56.7% (experimental) | rsc.org |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | Not Specified | 400 | Not Specified | researchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and providing insight into its bonding structure. These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

In the analysis of carbazole derivatives, FT-IR and Raman spectra reveal key vibrational frequencies. For instance, the N-H stretching mode of the carbazole ring is typically observed in the FTIR spectrum around 3210–3400 cm⁻¹. researchgate.netitim-cj.ro Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while aromatic C=C stretching modes are found in the 1400–1650 cm⁻¹ region. researchgate.netresearchgate.net The presence of specific substituents will introduce new characteristic peaks; for example, a C=O stretch would appear around 1600 cm⁻¹, and C=S and C-S stretches have been identified at 1330 cm⁻¹ and 750 cm⁻¹, respectively, in a carbazole thioanhydride derivative. researchgate.net By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for Carbazole-Related Moieties This table lists typical frequency ranges for functional groups found in carbazole and its derivatives.

| Functional Group/Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Carbazole Ring) | FT-IR | 3210 - 3400 | researchgate.netitim-cj.ro |

| Aromatic C-H Stretch | FT-IR/Raman | > 3000 | researchgate.netresearchgate.net |

| Aromatic C=C Stretch | FT-IR/Raman | 1400 - 1650 | researchgate.net |

| C=S Stretch | FT-IR | ~1330 | researchgate.net |

| C-S Stretch | FT-IR | ~750 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of carbazole derivatives. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons. vibgyorpublishers.orgresearchgate.net

For the carbazole core, aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. researchgate.net The specific chemical shifts are influenced by the substitution pattern on the carbazole ring. Similarly, ¹³C NMR provides the chemical shifts for each unique carbon atom in the molecule. vibgyorpublishers.org For complex structures where ¹D spectra may be ambiguous, advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish long-range C-H correlations, which can be decisive in confirming the regiochemistry of substitution. vibgyorpublishers.org These methods are indispensable for unambiguously verifying the structure of newly synthesized complex derivatives. vibgyorpublishers.orgmdpi.com

Electrochemical Characterization for Redox Potentials and Charge Transport Properties

Electrochemical methods are critical for evaluating the redox behavior of carbazole compounds, which is directly related to their ability to transport charge carriers (holes and electrons). These properties are paramount for applications in organic electronics.

Cyclic Voltammetry (CV) is the most common technique for investigating the electrochemical properties of carbazole derivatives. epstem.net A CV experiment measures the current response of a molecule in solution to a linearly cycled potential sweep. The resulting voltammogram provides the oxidation and reduction potentials of the species. Carbazole and its derivatives are well-known for their hole-transporting capabilities, which stems from their ability to undergo stable oxidation. iieta.org

The first oxidation potential is often used to calculate the energy of the HOMO. epstem.net For many 3,6-substituted carbazoles, the oxidation process is electrochemically reversible, indicating the formation of a stable cation radical. ntu.edu.tw The specific potentials are highly dependent on the nature and position of substituents on the carbazole nucleus; electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. ntu.edu.tw This tunability allows for the rational design of molecules with specific energy levels tailored for optoelectronic devices. epstem.net

Table 4: Electrochemical Data for Select Carbazole Derivatives This table presents oxidation potential data for related carbazole compounds to illustrate typical CV results.

| Compound | Oxidation Potential (E1/2 or Eonset, V) | Measurement Conditions | Key Finding | Reference |

| 9-phenylcarbazole | E1/2 = +1.26 V | vs. Ag/Ag⁺ | Reversible redox wave | ntu.edu.tw |

| 3,6-dibromo-9-phenylcarbazole | E1/2 = +1.49 V | vs. Ag/Ag⁺ | Electron-withdrawing groups increase potential | ntu.edu.tw |

| Carbazole | ~1.2 V | vs. SCE | Foundational study of carbazole oxidation | epstem.net |

Despite a comprehensive search for scientific literature, no specific research articles detailing the electrochemical impedance spectroscopy and charge transfer resistance analysis of the compound "9H-Carbazole-3,4,5,6-tetramine" could be located. The search for data on closely related amino-substituted carbazole small molecules also did not yield the specific, detailed findings required to fulfill the request for data tables and in-depth research findings as per the provided outline.

Therefore, it is not possible to generate the requested article section with the required level of scientific accuracy and detail due to the absence of available public data on this specific compound.

Exploration of 9h Carbazole 3,4,5,6 Tetramine in Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles for Metal Complexation with Polyamine Scaffolds

The design of ligands for metal complexation is a cornerstone of coordination chemistry, with polyamine scaffolds being of particular interest due to their versatile coordination capabilities. The effectiveness of a polyamine ligand is governed by several key principles, including the number and type of donor atoms, the chelate effect, the macrocyclic effect, and the steric and electronic properties of the ligand backbone.

In the context of 9H-Carbazole-3,4,5,6-tetramine, the four primary amine groups arranged on the carbazole (B46965) framework present a compelling case for its use as a multidentate ligand. The nitrogen atoms of the amine groups possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to a central metal ion, which acts as a Lewis acid.

Furthermore, the rigid carbazole backbone imposes conformational constraints on the coordinating amine groups. This pre-organization of the donor atoms can reduce the entropic penalty upon complexation, further enhancing the stability of the resulting metal complexes. The aromatic nature of the carbazole core can also influence the electronic properties of the ligand and, consequently, the resulting metal complexes.

Synthesis and Characterization of Metal-9H-Carbazole-3,4,5,6-tetramine Complexes

While specific synthetic procedures for metal complexes of this compound are not documented in the searched literature, general methods for the synthesis of metal-polyamine complexes can be extrapolated. A typical synthesis would involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) with the this compound ligand in a suitable solvent. The choice of solvent is critical and depends on the solubility of both the metal salt and the ligand. Alcohols, such as methanol (B129727) or ethanol (B145695), and polar aprotic solvents, like dimethylformamide (DMF) or acetonitrile, are commonly employed.

The reaction conditions, including temperature and reaction time, would need to be optimized to achieve the desired product. In some cases, the use of a base may be necessary to deprotonate the amine groups, enhancing their nucleophilicity and facilitating coordination.

Once synthesized, the characterization of the resulting metal complexes would be essential to determine their structure and properties. Standard analytical techniques would be employed:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the amine groups to the metal ion. A shift in the N-H stretching and bending vibrations to lower frequencies is typically observed upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

UV-Vis Spectroscopy: To study the electronic properties of the complexes. The appearance of new absorption bands or shifts in the ligand-centered transitions can provide insights into the metal-ligand interactions.

X-ray Crystallography: To determine the single-crystal structure of the complex, providing unambiguous information about the coordination geometry of the metal ion and the coordination modes of the ligand.

Chelation and Coordination Modes of Peripheral Amine Groups

The four peripheral amine groups of this compound offer a variety of potential chelation and coordination modes. The specific mode adopted would depend on several factors, including the size and preferred coordination geometry of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

Given the arrangement of the amine groups on one of the fused benzene (B151609) rings of the carbazole, it is plausible that the ligand could act as a tetradentate chelating agent, wrapping around a metal ion to form a stable complex. The bite angles (the N-M-N angles within a chelate ring) would be dictated by the geometry of the carbazole framework.

Alternatively, the ligand could act as a bridging ligand, coordinating to two or more metal centers simultaneously. This could lead to the formation of polynuclear complexes or coordination polymers. For instance, two adjacent amine groups could chelate to one metal ion, while the other two coordinate to a second metal ion.

The coordination number and geometry of the central metal ion would also play a crucial role. For example, a metal ion that favors an octahedral geometry might coordinate to all four amine groups of the carbazole ligand and two additional monodentate ligands (e.g., solvent molecules or anions).

Influence of Metal Ions on Electronic and Optical Properties of Complexes

The coordination of a metal ion to the this compound ligand is expected to significantly influence its electronic and optical properties. The carbazole moiety is known for its photoluminescent properties, and the introduction of a metal center can modulate these properties in several ways.

Ligand-to-Metal Charge Transfer (LMCT): If the metal ion has empty or partially filled d-orbitals, electronic transitions from the ligand-based orbitals to the metal-based orbitals can occur. These LMCT transitions can give rise to new absorption bands in the UV-Vis spectrum, often resulting in colored complexes.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, if the metal ion has filled d-orbitals and the ligand has low-lying empty π*-orbitals, MLCT transitions can occur.

Heavy Atom Effect: The presence of a heavy metal ion can enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet excited state. This can lead to phosphorescence, a phenomenon that is often weak or absent in the free ligand.

Redox Properties: The coordination of a metal ion can also alter the redox properties of the carbazole ligand. The ease of oxidation or reduction of the complex will depend on the nature of both the metal ion and the ligand.

The specific changes in the electronic and optical properties will be highly dependent on the identity of the metal ion. For instance, coordination to a d¹⁰ metal ion like Zn(II) or Cd(II) is less likely to introduce new d-d transitions but may influence the ligand-based fluorescence. In contrast, coordination to a transition metal with unpaired d-electrons, such as Fe(III) or Cu(II), would likely lead to more complex electronic spectra and magnetic properties.

Self-Assembly Strategies for Metal-Organic Architectures (MOAs) and Coordination Polymers

The multidentate nature of this compound makes it a promising building block for the construction of Metal-Organic Architectures (MOAs), including Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are formed through the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers).

To function as a linker in an MOA, a ligand must be able to bridge between metal centers. As discussed previously, this compound has the potential to act as a bridging ligand. The directional nature of the coordination bonds, combined with the defined geometry of the carbazole linker, could lead to the formation of extended, porous structures.

The design of MOAs based on this ligand would involve the careful selection of a metal node with a specific coordination geometry. For example, a metal ion that prefers a square planar geometry could potentially form a 2D sheet-like structure with the carbazole tetramine (B166960) ligand. A metal ion with a preference for octahedral coordination could lead to the formation of a 3D framework.

The synthesis of these materials would typically involve solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a sealed vessel for an extended period. This allows for the slow crystallization of the MOA.

Investigation of Host-Guest Interactions and Sensor Applications

The potential porosity of MOAs derived from this compound opens up possibilities for their use in host-guest chemistry and sensor applications. The pores within the framework could potentially encapsulate small molecules or ions (guests).

The carbazole unit itself, with its electron-rich π-system, could participate in non-covalent interactions with guest molecules, such as π-π stacking or hydrogen bonding. The amine groups, if not all are coordinated to the metal centers, could also act as hydrogen bond donors or acceptors.

The luminescent properties of the carbazole moiety are particularly interesting for sensor applications. The encapsulation of a guest molecule within the pores of an MOA can lead to a change in the fluorescence of the framework. This change could be a quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This phenomenon, known as "luminescent sensing," can be used to detect the presence of specific analytes.

For example, an MOF constructed from this compound and a suitable metal ion might exhibit strong fluorescence. Upon exposure to a particular analyte, such as a nitroaromatic compound (often found in explosives) or a metal cation, the analyte could interact with the carbazole units, leading to a quenching of the fluorescence. This would provide a simple and sensitive method for detecting the analyte.

The amine groups could also be utilized for sensing applications. For instance, they could be protonated by acidic vapors, leading to a change in the electronic properties and, consequently, the luminescence of the material.

Applications of 9h Carbazole 3,4,5,6 Tetramine and Its Derivatives in Advanced Materials Research

Organic Electronic and Photonic Materials Research

Design of Novel Hole-Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

There is no available research on the design or performance of hole-transporting materials (HTMs) based on 9H-Carbazole-3,4,5,6-tetramine for use in Organic Light-Emitting Diodes (OLEDs) or Perovskite Solar Cells (PSCs). The electron-rich nature of the carbazole (B46965) nucleus, further enhanced by multiple amine substituents, would theoretically suggest potential for hole-transporting capabilities. However, without experimental data on its synthesis, energy levels (HOMO/LUMO), charge carrier mobility, and device performance, any discussion on its suitability as an HTM would be purely speculative.

Development of Blue-Emitting Fluorophores and Phosphors

The development of blue-emitting materials is a critical area in display and lighting technology. Carbazole derivatives are frequently employed as building blocks for blue emitters due to their wide bandgap. The influence of the 3,4,5,6-tetramine substitution pattern on the photoluminescent properties of the carbazole core has not been investigated in the scientific literature. Consequently, there are no reports on the development of blue-emitting fluorophores or phosphors derived from this compound.

Investigation into Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient light emission in OLEDs. The design of TADF emitters often involves creating a small energy gap between the lowest singlet and triplet excited states (ΔEST). While carbazole is a common donor unit in TADF molecules, there is no research available that investigates the use of this compound in the design of TADF emitters. The electronic effects of the four amino groups on the excited state energies and the resulting ΔEST remain unexplored.

Polymeric and Macromolecular Materials Research

Integration into Conjugated Polymer Backbones for Charge Transport and Emission

Conjugated polymers are essential materials for flexible and printed electronics. The integration of functional monomers into polymer backbones allows for the tuning of their electronic and optical properties. There are no published studies on the incorporation of this compound as a monomer unit into conjugated polymer backbones. The synthesis of such polymers and the characterization of their charge transport and emission properties have not been reported.

Synthesis of Star-Shaped Copolymers and Dendritic Architectures

Star-shaped copolymers and dendrimers are macromolecular architectures that can offer unique properties compared to their linear counterparts, such as improved solubility and film-forming characteristics. The use of a multifunctional core is central to the synthesis of these materials. While carbazole units have been used in dendritic structures, there is no literature on the use of this compound as a core or building block for the synthesis of star-shaped copolymers or dendritic architectures.

Catalysis and Electrocatalysis Research

The unique electronic properties and multidentate nature of this compound suggest its potential, largely unexplored, in the fields of catalysis and electrocatalysis. The carbazole core acts as a robust electron-donating scaffold, while the four amino groups provide multiple coordination sites for metal ions, making it an intriguing candidate for the development of novel catalysts.

Exploration as Ligands in Transition Metal Catalysis

While direct research on the application of this compound as a ligand in transition metal catalysis is not extensively documented, the broader family of carbazole derivatives has shown significant promise in this area. The nitrogen atom of the carbazole ring and the appended amino groups in the tetramine (B166960) derivative can act as coordination sites for a variety of transition metals. This coordination can modulate the electronic and steric environment of the metal center, thereby influencing its catalytic activity.

The tetramine functionality, in particular, offers the potential for creating stable multidentate chelate complexes with transition metals. Such complexes are often sought after in catalysis as they can confer enhanced stability and selectivity to the catalytic system. For instance, Schiff base compounds derived from similar aromatic amines are known to form stable complexes with various transition metals, which have applications in catalysis. The resulting metal complexes could potentially be active in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Further research is warranted to synthesize and characterize transition metal complexes of this compound and to evaluate their catalytic efficacy in various chemical reactions.

Investigation of Electrocatalytic Activities in Energy Conversion Processes

The field of electrocatalysis is in constant search for efficient and cost-effective materials for energy conversion and storage, such as in fuel cells and water splitting. Carbazole-based materials are being investigated for such applications due to their inherent redox activity and ability to facilitate electron transfer processes. Specifically, for the oxygen reduction reaction (ORR), a key process in fuel cells, materials that can efficiently catalyze the four-electron reduction of oxygen to water are highly desirable.

While there is a lack of specific studies on this compound for electrocatalysis, its structural features suggest it could be a precursor for creating effective electrocatalysts. The nitrogen atoms within the carbazole core and the four amine groups can be pyrolyzed in the presence of a carbon support and a metal source to create M-N-C (metal-nitrogen-carbon) catalysts. These materials have emerged as promising alternatives to precious metal catalysts for the ORR. The high nitrogen content of this compound could lead to a high density of active M-N sites in the final catalyst, potentially boosting its electrocatalytic performance. Future research could focus on the synthesis and characterization of such catalysts derived from this carbazole tetramine and the evaluation of their activity and stability in energy conversion reactions like the ORR and the hydrogen evolution reaction (HER).

Sensor Technologies Research

The development of highly sensitive and selective sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The inherent fluorescence of the carbazole moiety and the potential for the amino groups to interact with various analytes make this compound an interesting platform for the design of novel chemo- and biosensors.

Development of Chemo/Biosensors based on Optical or Electrochemical Responses

Carbazole derivatives are well-known for their fluorescent properties, which can be modulated by the presence of specific analytes. This "turn-on" or "turn-off" fluorescence response forms the basis of many optical sensors. The amino groups of this compound can act as binding sites for various species, including metal ions, anions, and small organic molecules. Upon binding, the electronic properties of the carbazole fluorophore can be perturbed, leading to a change in its fluorescence intensity or wavelength, which can be used for detection. For instance, carbazole-based fluorescent probes have been developed for the detection of heavy metal ions like Hg2+. nih.gov

Furthermore, the electroactive nature of the carbazole unit allows for the development of electrochemical sensors. The oxidation potential of the carbazole can be influenced by the binding of an analyte to the amino groups, providing an electrochemical signal for detection. While specific research on this compound as a sensor is limited, the foundational principles of carbazole-based sensing suggest its potential in this area. Future work could involve the synthesis of derivatives of this tetramine to enhance its selectivity and sensitivity towards specific target analytes for both optical and electrochemical detection methods.

Research into Defect Passivation Agents for Photovoltaic Devices

In the realm of renewable energy, perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, their long-term stability and efficiency are often limited by the presence of defects in the perovskite crystal structure. Recent research has highlighted the effectiveness of carbazole-based molecules in passivating these defects, leading to significant improvements in both the performance and stability of PSCs. cam.ac.ukbohrium.comacs.orgbath.ac.ukuq.edu.au

Specifically, studies have focused on pyridine-carbazole (Py-Cz) molecules, which are structurally related to this compound. These molecules can effectively passivate the under-coordinated Pb2+ defects present at the surface and grain boundaries of the perovskite film through coordination bonding. cam.ac.ukbohrium.comacs.orgbath.ac.ukuq.edu.au This passivation reduces non-radiative recombination of charge carriers, thereby increasing the photoluminescence intensity and the open-circuit voltage of the solar cell. cam.ac.ukbohrium.comacs.orgbath.ac.ukuq.edu.au

The effectiveness of pyridine-carbazole as a passivation agent is evident in the remarkable enhancement of device performance and stability. Perovskite solar cells fabricated with Py-Cz passivation have achieved power conversion efficiencies (PCEs) exceeding 20%. cam.ac.ukbohrium.combath.ac.ukuq.edu.au More impressively, these devices have demonstrated exceptional long-term operational stability, retaining 85% of their initial performance after more than 5000 hours under continuous light illumination. cam.ac.ukbohrium.combath.ac.ukuq.edu.au In contrast, unpassivated devices or those passivated with conventional agents like phenethylammonium iodide (PEAI) degrade much more rapidly under similar conditions. cam.ac.ukbohrium.combath.ac.ukuq.edu.au The hydrophobic nature of the carbazole moiety may also contribute to the enhanced moisture stability of the perovskite films. researchgate.net

These findings strongly suggest that the carbazole scaffold, and by extension this compound and its derivatives, holds significant potential as a defect passivation agent in perovskite solar cells. The multiple amine functional groups in the tetramine could offer even stronger and more multifaceted interactions with the perovskite surface, potentially leading to even more effective defect passivation and further improvements in the efficiency and stability of these next-generation solar cells.

| Passivation Agent | Power Conversion Efficiency (PCE) | Long-Term Stability | Passivation Mechanism |

| None | Lower | Rapid degradation | - |

| Phenethylammonium iodide (PEAI) | Improved | Moderate | Ionic interaction |

| Pyridine-carbazole (Py-Cz) | Over 20% | Retained 85% of initial performance over 5000 hours | Coordination bonding with Pb2+ defects |

Future Perspectives and Emerging Research Directions

Advanced Functionalization Techniques for Enhanced Material Performance

The primary amino groups of 9H-Carbazole-3,4,5,6-tetramine are gateways to a vast array of chemical modifications. Advanced functionalization techniques can be employed to precisely tune the molecule's electronic, optical, and physical properties, thereby enhancing its performance for specific applications. Future research is expected to focus on leveraging these reactive sites to create novel derivatives with tailored characteristics.

Key functionalization strategies could include:

Acylation and Amidation: Reaction with acyl chlorides or anhydrides can form stable amide linkages. This approach could be used to attach solubilizing alkyl chains, introduce photoactive groups, or create precursors for high-performance polymers like polyimides.

Schiff Base Condensation: The amine groups can readily react with aldehydes and ketones to form imines (Schiff bases). This dynamic covalent chemistry is particularly useful for developing self-healing polymers, chemosensors, and porous crystalline frameworks.

N-Alkylation: Introducing alkyl or aryl groups directly onto the nitrogen atoms can modify the steric and electronic profile of the molecule, influencing its solubility and intermolecular interactions.

Diazotization: The aromatic amine groups can be converted into diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., halogens, nitriles, azides) via Sandmeyer-type reactions, enabling the synthesis of complex carbazole (B46965) architectures.

These functionalization pathways allow for the systematic engineering of the molecule's properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics.

Table 1: Potential Functionalization Reactions for this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Property Modification |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Enhanced thermal stability, polymer precursor |

| Schiff Base Condensation | Benzaldehyde | Imine (Schiff Base) | pH-responsiveness, chemosensor development |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Increased solubility, modified electronic properties |

Multi-functional Material Design Incorporating this compound

The unique structure of this compound, with its planar carbazole core and multiple reactive sites, makes it an ideal building block (monomer) for constructing multi-functional materials. The ability to form multiple bonds allows for the creation of robust, cross-linked, and two- or three-dimensional structures.

Emerging research directions include:

High-Performance Polymers: As a tetra-functional monomer, it can be polymerized with dianhydrides to produce polyimides or with diisocyanates to form polyureas. These polymers are anticipated to exhibit exceptional thermal stability, mechanical strength, and potentially unique charge-transport properties derived from the carbazole core, making them suitable for aerospace and electronics applications.

Porous Organic Frameworks: The molecule's rigid structure and multiple connection points are ideal for synthesizing Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs). Such materials would possess high surface areas and ordered pore structures, making them candidates for gas storage (e.g., H₂, CO₂), heterogeneous catalysis, and separation technologies.

Coordination Polymers and MOFs: The four amine groups can act as a multidentate ligand to coordinate with metal ions, leading to the formation of novel Metal-Organic Frameworks (MOFs) or coordination polymers. These materials could feature interesting magnetic, optical, or catalytic properties depending on the choice of metal center.

Charge-Transport Layers: The intrinsic hole-transporting capability of the carbazole unit can be combined with other functionalities to create materials that transport both holes and electrons, or that combine charge transport with light emission or sensing, leading to simplified device architectures in OLEDs or solar cells.

Table 2: Prospective Multi-functional Materials from this compound

| Material Class | Co-reactant / Component | Potential Application | Key Feature |

|---|---|---|---|

| Polyimides | Pyromellitic Dianhydride | High-temperature dielectrics, aerospace composites | Exceptional thermal stability, mechanical robustness |

| Covalent Organic Frameworks (COFs) | Terephthalaldehyde | Gas storage, catalysis, chemical sensing | High porosity, ordered structure, chemical stability |

| Metal-Organic Frameworks (MOFs) | Zinc or Copper salts | Selective gas separation, drug delivery | Tunable pore size, active metal sites |

Sustainability Considerations in Synthesis and Application

Modern materials chemistry places a strong emphasis on sustainability, encompassing both the synthesis of molecules and the lifecycle of the materials derived from them. Future research on this compound should prioritize green chemistry principles.

Synthesis: The most probable synthetic route to this compound involves the multi-step nitration of 9H-carbazole followed by a reduction step. Future efforts could focus on developing more sustainable protocols, such as using milder nitrating agents, employing catalytic reduction methods (e.g., catalytic hydrogenation) instead of stoichiometric metal reductants, and utilizing greener solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product is a key goal. Multi-component reactions could offer an efficient and atom-economical route to functionalized derivatives.

Recyclability and Degradability: When designing polymers from this compound, incorporating reversible or degradable linkages is a forward-thinking strategy. For instance, using dynamic covalent bonds (like imines) could lead to materials that can be depolymerized and recycled back to their monomeric components. This aligns with the growing demand for a circular economy in plastics and advanced materials.

Interdisciplinary Research Opportunities

The potential of this compound extends beyond pure synthetic chemistry, opening up numerous avenues for interdisciplinary collaboration.

Materials Science and Physics: The synthesis of novel polymers, COFs, and MOFs from this building block will require close collaboration with materials scientists to characterize their structural, thermal, and mechanical properties. Physicists would be essential in probing the electronic and photophysical properties of these new materials to evaluate their performance in electronic devices like transistors, LEDs, and sensors.

Supramolecular Chemistry: The tetramine (B166960) functionality presents an interesting scaffold for designing complex host-guest systems and self-assembled supramolecular architectures. Its ability to form multiple hydrogen bonds and coordinate with metals could be exploited to create intricate, functional nanostructures.

Biomedical Engineering: While avoiding therapeutic applications, functionalized carbazole platforms can be explored as scaffolds for biocompatible sensors or as components in functional biomaterials. For instance, polymers derived from this molecule could be investigated for their surface properties and interaction with biological systems, opening research paths in coatings for medical devices or advanced cell culture substrates.

Q & A

Q. What are the optimal synthetic routes for 9H-Carbazole-3,4,5,6-tetramine?

The synthesis of tetrasubstituted carbazoles typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, carbazole derivatives are often functionalized using NaH in dry THF as a base, followed by reactions with halogenated precursors (e.g., tetrafluorophthalonitrile) under inert conditions . A modified Suzuki coupling with aryl boronic acids under microwave irradiation (MWI) can also achieve high yields (up to 93%) for structurally complex carbazoles . For the tetramine variant, sequential amination or nitration/reduction steps may be required, with careful control of stoichiometry and reaction temperature to avoid over-substitution.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : Use FT-IR to confirm amine (-NH₂) and aromatic C-H stretching vibrations. ¹H/¹³C-NMR (500 MHz) can resolve substituent positions and symmetry, though overlapping signals may require 2D techniques like COSY or HSQC .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination. SHELX is robust for small molecules and can handle high-resolution data or twinned crystals .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) may arise from solvent effects, tautomerism, or crystal packing. To address this:

- Perform solvent-dependent NMR studies to assess tautomeric equilibria.

- Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to simulate spectra and compare with experimental results .

- For crystallographic ambiguities, employ alternative refinement strategies in SHELXL, such as constraining thermal parameters or testing for disorder .

Q. What computational methods are effective for predicting the electronic properties of this compound in optoelectronic applications?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using density functional theory (DFT) to predict charge-transfer behavior. Carbazoles with extended conjugation (e.g., tetramine derivatives) often exhibit narrow bandgaps, enhancing their suitability for organic light-emitting diodes (OLEDs) .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to correlate substituent effects (e.g., amino groups) with emission wavelengths .

Q. How can the tetramine functionalization improve charge transport in OLEDs or organic photovoltaics (OPVs)?

- The amino groups enhance electron-donating capacity, which facilitates hole transport in OLEDs. Electrochemical studies (cyclic voltammetry) can quantify oxidation potentials and stability under operational conditions .

- In OPVs, the tetramine structure may promote interfacial charge separation. Fabricate bilayer devices with indium-tin-oxide (ITO) anodes and alloyed Mg:Ag cathodes, and measure external quantum efficiency (EQE) and luminance to evaluate performance .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Protection-Deprotection : Temporarily protect amine groups with tert-butyldimethylsilyl (TBDMS) or Boc groups during halogenation steps to prevent unwanted cross-coupling .

- Low-Temperature Reactions : Conduct nitration or amination at 0–5°C to control reaction kinetics and reduce polysubstitution .

Q. How can researchers optimize purification for this compound?

- Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate isomers.

- Recrystallize from ethanol or acetone to remove unreacted starting materials, as demonstrated for carbazole derivatives .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling reactive intermediates in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.